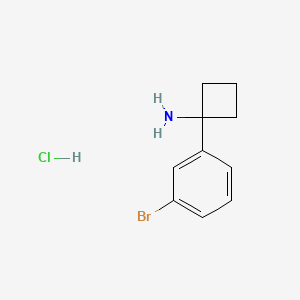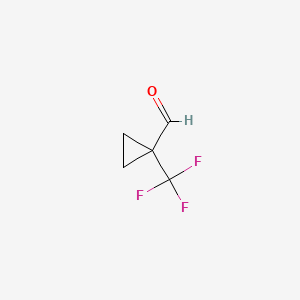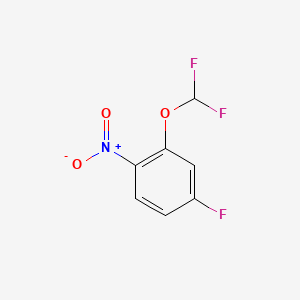
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
概要
説明
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with hydroxyl and difluoro groups, as well as a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学的研究の応用
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Safety and Hazards
作用機序
Mode of Action
The mode of action of “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” is also dependent on the specific reactions it is used in. For instance, in one study, a similar compound, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate”, reacted with L-selectride in anhydrous tetrahydrofuran to give a specific isomer . The exact mode of action of “this compound” would depend on the reaction conditions and the other reactants present.
Biochemical Pathways
As a building block in organic synthesis, “this compound” can be involved in various biochemical pathways, depending on the final products of the reactions it is used in. The specific pathways and their downstream effects would need to be determined based on these products .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific reactions it is involved in and the final products of these reactions . As such, these effects would need to be studied in the context of these reactions and products.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the characteristics of the biological system it is introduced into .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method involves the use of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a starting material, which is then reduced to the hydroxyl derivative using reducing agents such as L-selectride in anhydrous tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like L-selectride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted piperidine derivatives.
類似化合物との比較
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Comparison: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the specific positioning of the hydroxyl and difluoro groups on the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it particularly useful in certain synthetic and research applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and interaction with biological targets .
特性
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYXRBCSOIMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718893 | |
| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209780-71-1 | |
| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
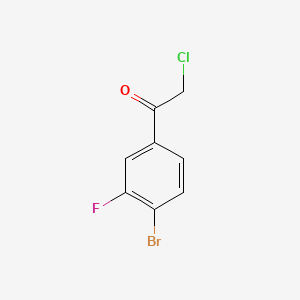

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)
![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
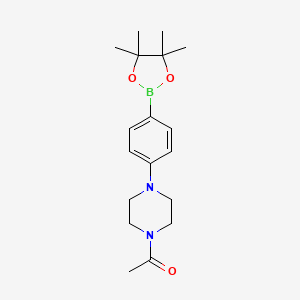
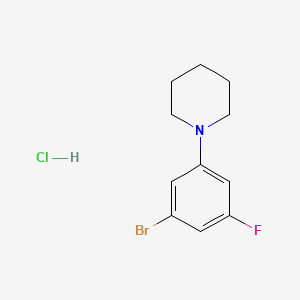
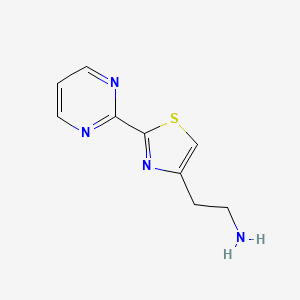
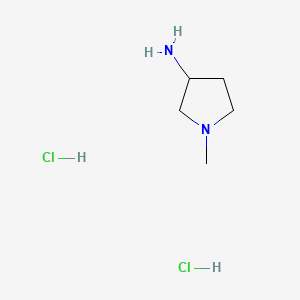
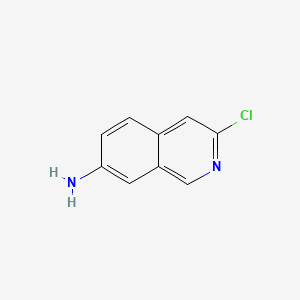
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B595149.png)
